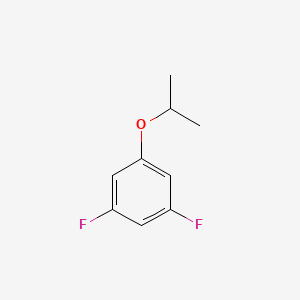

1,3-Difluoro-5-isopropoxybenzene

Description

Significance and Role of Fluorinated Aromatics in Advanced Organic Chemistry

Fluorinated aromatic compounds, organic molecules featuring one or more fluorine atoms attached to an aromatic ring, are of paramount importance in modern chemistry. numberanalytics.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This modification can lead to enhanced lipophilicity, improved metabolic stability, and increased bioavailability, making these compounds highly valuable in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov

The strong carbon-fluorine bond and the high electronegativity of fluorine impart unique characteristics. For instance, fluorine substitution can block sites of metabolic oxidation on a drug molecule, extending its active lifetime within the body. nih.gov In materials science, the incorporation of fluorine into aromatic polymers, such as in polytetrafluoroethylene (PTFE), results in materials with exceptional thermal stability and chemical resistance. numberanalytics.com Furthermore, the electronic effects of fluorine, which withdraw electron density from the aromatic ring, can significantly influence the reactivity of the molecule, making it more stable towards electrophilic substitution but potentially more reactive towards nucleophilic attack. numberanalytics.com This dual nature provides chemists with a versatile tool for designing molecules with specific reactivity profiles for complex syntheses. The unique properties conferred by fluorine have led to its inclusion in a wide array of commercial products, from life-saving drugs and crop protection chemicals to advanced materials like liquid crystals and components for organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net

Overview of Isopropoxybenzene (B1215980) Derivatives in Synthetic Strategies

Isopropoxybenzene derivatives, characterized by an isopropyl ether group attached to a benzene (B151609) ring, are valuable intermediates in organic synthesis. The isopropoxy group can serve various functions, from acting as a directing group in electrophilic aromatic substitution to functioning as a protective group for a phenol (B47542). Its steric bulk and electronic properties can influence the regioselectivity of reactions on the aromatic ring.

In medicinal chemistry, for example, isopropoxybenzene structures are explored as scaffolds for developing therapeutic agents. Studies have shown that derivatives such as N-(3-allyl-4-isopropoxyoxyphenyl) adamantanecarboxamide have been synthesized and evaluated for their potential as 15-lipoxygenase inhibitors. nih.gov The synthetic pathway to such molecules often involves the strategic introduction of the isopropoxy group, for instance, by the coupling of a phenol with an isopropyl halide. nih.gov Furthermore, isoxazoline (B3343090) derivatives, which can be synthesized from chalconised precursors, have shown a range of biological activities, and the substitution patterns on the aromatic rings, which can include alkoxy groups like isopropoxy, are crucial to their potency. nih.govgoogle.com The versatility of the isopropoxy group makes it a key component in the synthetic chemist's toolbox for constructing complex molecules with desired functions.

Scope and Research Imperatives for 1,3-Difluoro-5-isopropoxybenzene Studies

The specific compound this compound represents a unique convergence of the properties of fluorinated aromatics and isopropoxybenzene derivatives. While extensive research on this particular molecule is not widely published, its structure suggests significant potential and outlines clear imperatives for future investigation. The presence of two meta-oriented fluorine atoms is known to strongly influence the electronic landscape of the benzene ring, creating a specific reactivity pattern and enhancing stability. numberanalytics.com The isopropoxy group further modulates these properties through its own electronic and steric effects.

The primary research imperative is the development of efficient and selective synthetic routes to this compound. Methodologies could be explored starting from commercially available precursors like 1,3,5-trifluorobenzene (B1201519) or 3,5-difluorophenol (B1294556). Subsequent investigations should focus on characterizing its physicochemical properties in detail.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₂O |

| Molecular Weight | 172.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| PubChem CID | 58905311 nih.gov |

Data sourced from PubChem.

A significant area for research lies in exploring the reactivity of this compound. The electron-withdrawing nature of the fluorine atoms could activate the ring for nucleophilic aromatic substitution, potentially allowing for the introduction of other functional groups. Understanding the regioselectivity of such reactions would be crucial for its application as a building block in the synthesis of more complex molecules. Given the established roles of fluorinated and isopropoxy-containing aromatics in medicinal chemistry and materials science, this compound stands as a promising candidate for the development of novel pharmaceuticals, agrochemicals, or advanced functional materials. Future studies are essential to unlock the full potential of this intriguing compound.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJBBOZQUNQHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Difluoro 5 Isopropoxybenzene

Established Synthetic Routes

Traditional methods for synthesizing 1,3-Difluoro-5-isopropoxybenzene often begin with readily available fluorinated phenols or involve a series of transformations from related precursor molecules.

A primary and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the alkylation of a fluorinated phenol (B47542), specifically 3,5-difluorophenol (B1294556). The process begins with the deprotonation of the phenol by a suitable base to form the corresponding phenoxide ion. This is followed by the reaction of the phenoxide with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to yield the final ether product.

A patent describes a process for synthesizing 3,5-difluorophenol from 3,5-difluorobromobenzene in a one-pot reaction under the action of an alkali, which is then acidified to yield the phenol. google.com This phenol can then be subjected to alkylation to produce this compound.

Reaction Scheme:

Where Ar represents the benzene (B151609) ring.

| Reactant | Reagent | Product |

| 3,5-Difluorophenol | Sodium Hydroxide, 2-Bromopropane | This compound |

A common strategy involves the diazotization of a corresponding aniline (B41778) derivative. For example, starting from 3,5-difluoroaniline, one could perform a diazotization reaction followed by a nucleophilic substitution with isopropanol. However, a more common route is the Balz-Schiemann reaction, which introduces fluorine atoms into an aromatic ring. jmu.edu This multi-step process involves the diazotization of an aromatic amine in the presence of tetrafluoroboric acid, though it is noted to generate significant waste. jmu.edu

Advanced Synthetic Techniques

Modern synthetic chemistry offers more sophisticated methods for the preparation of fluorinated aromatic compounds, focusing on improved efficiency, selectivity, and greener processes.

Achieving specific fluorination patterns on an aromatic ring is a significant challenge in organic synthesis. Advanced methods focus on regioselective fluorination, allowing for the precise placement of fluorine atoms. nih.gov While direct fluorination with F2 gas can be hazardous and lack selectivity, newer methods offer better control. jmu.edu

Partial fluorination of aromatic systems like acenes has been shown to allow for the precise adjustment of molecular electronic levels through regioselective synthetic strategies. nih.gov This highlights the potential for developing highly controlled methods for synthesizing specifically substituted fluorobenzenes. While not directly applied to this compound in the provided results, these strategies represent the forefront of fluorination chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are invaluable for synthesizing analogues and derivatives of this compound. For instance, a Suzuki-Miyaura coupling could be used to introduce the isopropoxybenzene (B1215980) moiety to a difluorinated aromatic core, or conversely, to couple an isopropoxy-substituted boronic acid with a difluorohalobenzene. mdpi.com

The Heck reaction is another palladium-catalyzed method used for the synthesis of unsaturated compounds by forming a new C-C bond. nih.gov While typically used for creating vinylarenes, modifications of this and other cross-coupling reactions can be envisioned for the synthesis of complex fluorinated aromatics. The development of efficient palladium-catalyzed cross-dehydrogenative couplings (CDC) of (hetero)arenes also presents an attractive strategy for creating aryl-aryl bonds with high atom economy. rsc.org

| Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Palladium complex | Biaryl compound |

| Heck | Aryl halide, Alkene | Palladium complex | Vinylarene |

| Cross-Dehydrogenative Coupling | Two (hetero)arenes | Palladium complex | Biaryl compound |

The principles of green chemistry aim to develop more environmentally benign chemical processes. scribd.com In the context of fluorobenzene (B45895) synthesis, this includes using less hazardous reagents, reducing waste, and improving energy efficiency. dovepress.com The traditional Balz-Schiemann reaction, for example, is known for producing significant waste. jmu.eduresearchgate.net

Greener approaches to synthesizing fluoroaromatics are being actively researched. This includes the use of ionic liquids as recyclable reaction media for reactions like the Balz-Schiemann reaction, which can simplify product isolation and reduce waste. researchgate.net Another approach is the development of catalytic methods that avoid stoichiometric and often hazardous reagents. dovepress.com The ultimate goal is to create manufacturing processes that are both economically viable and environmentally sustainable. rsc.org

Spectroscopic and Structural Elucidation Techniques Applied to 1,3 Difluoro 5 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,3-Difluoro-5-isopropoxybenzene, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional methods, offers a comprehensive picture of its structure.

Proton (¹H) NMR Studies

Proton NMR spectroscopy of this compound provides crucial information about the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the isopropoxy group.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The isopropoxy group gives rise to two signals: a septet for the single methine proton and a doublet for the six equivalent methyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.3 - 6.5 | Multiplet |

| Isopropoxy-CH | 4.4 - 4.6 | Septet |

| Isopropoxy-CH₃ | 1.3 | Doublet |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Fluorine (¹⁹F) NMR Applications

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. The ¹⁹F nucleus is highly sensitive for NMR detection, and its chemical shifts are very responsive to the electronic environment. wikipedia.orgaiinmr.com In this molecule, the two fluorine atoms are chemically equivalent, and thus they are expected to produce a single signal in the ¹⁹F NMR spectrum. However, this signal will be split by the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR is a significant advantage, often leading to less signal overlap compared to ¹H NMR. wikipedia.org

Carbon (¹³C) NMR and Two-Dimensional NMR Methodologies

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. mnstate.edu The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will appear at lower field (higher ppm values). libretexts.orgoregonstate.edu The aromatic carbons will resonate in the typical range for benzene derivatives, while the carbons of the isopropoxy group will be found at higher field. oregonstate.eduyoutube.com

The signals for the carbon atoms attached to fluorine will exhibit splitting due to carbon-fluorine (C-F) coupling, which provides further confirmation of the structure. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | ~163 (doublet) |

| C-O | ~159 |

| Aromatic C-H | ~100-110 |

| Isopropoxy-CH | ~72 |

| Isopropoxy-CH₃ | ~22 |

Note: These are approximate values and can be influenced by the solvent and reference standard used.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is critical for obtaining the exact mass of this compound. This technique allows for the determination of the molecular formula with high accuracy by distinguishing between ions of very similar mass-to-charge ratios. The experimentally determined exact mass can then be compared to the calculated theoretical mass for the proposed molecular formula, C₉H₁₀F₂O, to confirm the elemental composition. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov GC is used to separate the components of a mixture, and MS is used to identify each component as it elutes from the GC column. For this compound, GC-MS can be used to assess its purity. The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that can be used as a fingerprint for its identification. osti.govnist.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a cornerstone in the characterization of this compound, offering detailed insights into its molecular vibrations and, consequently, its chemical structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of the aromatic ring, the C-F bonds, the ether linkage, and the isopropyl group.

Key functional groups and their expected IR absorption regions include:

Aromatic C-H Stretching: The presence of the benzene ring is indicated by C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the isopropoxy group exhibit stretching vibrations in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to one or more sharp peaks in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds, a key feature of this molecule, produce strong, characteristic absorption bands in the 1350-1150 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.

C-O-C Stretching: The ether linkage (isopropoxy group attached to the benzene ring) is identified by a strong C-O-C stretching vibration, typically observed between 1260-1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2980-2850 | Strong | C-H Stretch | Isopropyl |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350-1150 | Strong | C-F Stretch | Aryl Fluoride |

| 1260-1000 | Strong | C-O-C Stretch | Aryl Ether |

Raman spectroscopy serves as a valuable complement to IR spectroscopy in the structural elucidation of this compound. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattered due to changes in the polarizability of a molecule's electron cloud. This often results in strong signals for symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy is particularly useful for:

Skeletal Vibrations of the Benzene Ring: The symmetric "breathing" mode of the substituted benzene ring often produces a strong and sharp Raman signal, providing clear evidence of the aromatic core.

C-F Symmetric Stretching: While C-F bonds are visible in IR, their symmetric stretching modes can also be observed in Raman spectra, offering complementary data.

Distinguishing Isomers: The substitution pattern on the benzene ring influences the Raman spectrum, making it a useful tool for differentiating between isomers.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A common approach for this type of molecule is reversed-phase HPLC.

In a typical reversed-phase setup:

Stationary Phase: A non-polar stationary phase, such as C18 (octadecylsilyl) or a pentafluorophenyl (PFP) phase, is used. Fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. The composition of the mobile phase is optimized to achieve good separation.

Detection: A UV detector is commonly used, as the aromatic ring of this compound absorbs UV light. The wavelength of maximum absorbance (λmax) is selected for optimal sensitivity.

Novel HPLC methods coupled with advanced detectors like inductively-coupled plasma mass spectrometry (ICP-MS) are emerging for the specific detection of fluorinated compounds, which could be applied to the analysis of this compound. nih.gov

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) or Pentafluorophenyl (PFP) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an estimated λmax (e.g., 265 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. It is highly effective for assessing purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

A standard GC method would involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane, is generally effective for separating aromatic compounds.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Temperature Program: The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of components with different boiling points.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For structural confirmation, a Mass Spectrometer (MS) is the detector of choice, as the fragmentation pattern of the molecule provides a unique fingerprint.

Table 3: Hypothetical Gas Chromatography (GC) Method for this compound

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mechanistic Investigations and Reactivity of 1,3 Difluoro 5 Isopropoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The two fluorine atoms at the 1- and 3-positions of 1,3-Difluoro-5-isopropoxybenzene play a critical role in activating the benzene (B151609) ring towards nucleophilic attack. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

The isopropoxy group (–O-iPr) is an electron-donating group due to the +M (mesomeric) effect of the oxygen lone pairs, which is generally stronger than its -I (inductive) effect. In the context of SNAr, which is favored by electron-withdrawing substituents, the electron-donating nature of the isopropoxy group would typically be expected to deactivate the ring towards nucleophilic attack.

However, the primary role of the isopropoxy group in an SNAr reaction on this compound would be to direct the position of nucleophilic attack. The substitution is most likely to occur at the positions activated by the fluorine atoms, which are the carbons bearing the fluorine atoms themselves. The isopropoxy group, being a strong ortho-, para-director for electrophilic attack, will influence the relative stability of the Meisenheimer intermediate formed during nucleophilic attack. Attack at the carbon bearing a fluorine atom that is also ortho or para to the isopropoxy group would be disfavored due to the destabilizing effect of the electron-donating group on the developing negative charge. Therefore, nucleophilic substitution would be anticipated to occur preferentially at the fluorine atom at the position that is meta to the isopropoxy group, if a sufficiently strong nucleophile and reaction conditions are employed.

Table 1: Predicted Regioselectivity in SNAr of this compound

| Position of Nucleophilic Attack | Activating/Deactivating Groups | Predicted Reactivity |

| C1 (bearing F) | Activated by F at C3; Deactivated by O-iPr at C5 (para) | Less Favored |

| C2 | Activated by F at C1 and C3 (ortho and para) | Most Favored (if H is the leaving group, unlikely) |

| C3 (bearing F) | Activated by F at C1; Deactivated by O-iPr at C5 (ortho) | Less Favored |

| C4 | Activated by F at C3 (ortho) and F at C1 (para) | Favored (if H is the leaving group, unlikely) |

| C6 | Activated by F at C1 (ortho) | Favored (if H is the leaving group, unlikely) |

Note: This table is based on established principles of SNAr reactivity, as direct experimental data for this compound was not found in the reviewed literature.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. The substituents on the ring play a crucial role in both the rate of reaction and the orientation of the incoming electrophile.

The powerful activating and directing effect of the isopropoxy group is expected to dominate over the deactivating effect of the two fluorine atoms. Therefore, this compound is anticipated to be activated towards EAS, with substitution occurring at the positions ortho and para to the isopropoxy group. The available positions are C2, C4, and C6. Both C2 and C6 are ortho to the isopropoxy group, while C4 is para. However, these positions are also influenced by the deactivating fluorine atoms.

Position C2: Ortho to the isopropoxy group (activating) and ortho to the fluorine at C1 and para to the fluorine at C3 (both deactivating).

Position C4: Para to the isopropoxy group (activating) and ortho to both fluorine atoms at C3 and C5 (deactivating).

Position C6: Ortho to the isopropoxy group (activating) and ortho to the fluorine at C1 (deactivating).

Steric hindrance from the bulky isopropoxy group might disfavor substitution at the C2 and C6 positions to some extent. Ultimately, the precise product distribution would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity in EAS of this compound

| Position of Electrophilic Attack | Directing Effect of Substituents | Predicted Outcome |

| C2 | Ortho to -O-iPr (activating), Ortho to -F (deactivating), Para to -F (deactivating) | Major Product |

| C4 | Para to -O-iPr (activating), Ortho to two -F (deactivating) | Major Product |

| C6 | Ortho to -O-iPr (activating), Ortho to -F (deactivating) | Minor Product (due to potential steric hindrance) |

Note: This table represents predicted outcomes based on general principles of EAS, as specific experimental studies on this compound were not identified in the literature search.

Radical Reactions and Their Potential Pathways

The involvement of this compound in radical reactions is a plausible but underexplored area. Aromatic compounds can undergo radical substitution reactions, often initiated by radical initiators or photochemically. The C-H bonds of the aromatic ring or the isopropoxy group could potentially be sites for radical abstraction.

For instance, under conditions that generate highly reactive radicals, a hydrogen atom could be abstracted from the benzene ring to form an aryl radical. This radical could then react with other species in the reaction mixture. Alternatively, the benzylic-like hydrogens of the isopropoxy group could be susceptible to radical abstraction, leading to functionalization at the side chain.

A search of the scientific literature did not yield specific studies on the radical reactions of this compound. Therefore, any discussion on potential pathways remains speculative and would require experimental investigation to be validated.

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and calculating the energies of transition states and intermediates.

For reactions involving this compound, DFT calculations could provide significant insights. In the context of SNAr, DFT could be used to model the reaction pathway, calculate the activation energy for the formation of the Meisenheimer complex, and determine the relative energies of the intermediates corresponding to attack at different positions. This would offer a theoretical basis for predicting the regioselectivity of nucleophilic substitution.

Similarly, for EAS reactions, DFT calculations could model the formation of the sigma complex (arenium ion) intermediate for electrophilic attack at various positions on the ring. By comparing the energies of the transition states leading to these intermediates, the most favorable reaction pathway and the expected product distribution could be predicted.

A comprehensive search of the available literature did not reveal any specific DFT studies or other computational analyses focused on the reaction mechanisms of this compound. Such studies would be highly valuable to complement experimental work and provide a deeper understanding of the factors governing its reactivity.

Molecular Dynamics Simulations of Reactivity

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies in the scientific literature that focus on the reactivity of this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules and can provide significant insights into reaction mechanisms, conformational preferences, and the influence of solvent on reactivity.

In a hypothetical MD simulation study, one could investigate the conformational flexibility of the isopropoxy group and its influence on the accessibility of different sites on the aromatic ring to approaching reagents. Such simulations could also model the interaction of this compound with various reactants and catalysts in a simulated solvent environment, thereby predicting the most probable reaction pathways and transition states. The data generated from these simulations, such as radial distribution functions and potential of mean force calculations, would be invaluable for a detailed understanding of its chemical behavior at a molecular level.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting |

| Force Field | General Amber Force Field (GAFF) or similar |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | ~500 solvent molecules per solute molecule |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

| Ensemble | Isothermal-isobaric (NPT) |

This table represents a typical setup for an MD simulation and is provided for illustrative purposes. The actual parameters would need to be optimized for the specific system and research question.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. At present, specific FMO analysis data for this compound is not readily found in published research.

The distribution of the HOMO and LUMO across the molecule would determine its reactivity in different types of reactions. For electrophilic aromatic substitution, the reaction would be directed by the lobes of the HOMO, which are likely to be more localized on the carbon atoms ortho and para to the isopropoxy group, as this group is an activating, ortho-para director due to resonance. However, the strong deactivating effect of the two fluorine atoms would make such reactions challenging. For nucleophilic aromatic substitution, the reaction would be governed by the LUMO, with the lobes likely being larger on the carbon atoms bearing the fluorine atoms, making these positions susceptible to nucleophilic attack.

Table 2: Predicted Qualitative Effects of Substituents on the Frontier Molecular Orbitals of this compound

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Directing Influence in Electrophilic Substitution |

| Two Fluorine Atoms | Lowering | Lowering | Deactivating, Meta-directing |

| Isopropoxy Group | Raising | Raising (lesser extent) | Activating, Ortho, Para-directing |

It is important to note that these are qualitative predictions. Quantitative data from quantum chemical calculations would be necessary to provide precise energy levels and orbital coefficients for a detailed FMO analysis.

Role of 1,3 Difluoro 5 Isopropoxybenzene As a Key Intermediate in Complex Molecule Synthesis

Precursor in Fluorine-Containing Organic Scaffolds

The 1,3-difluoro-5-isopropoxybenzene scaffold has been utilized in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors. The presence of the difluorinated phenyl ring is crucial for modulating the electronic properties and metabolic stability of the target molecule.

A notable example is the synthesis of potent and orally bioavailable soluble epoxide hydrolase (sEH) inhibitors. nih.gov The sEH enzyme is involved in the metabolism of fatty acid epoxides, which play a role in blood pressure regulation and inflammation. nih.gov Inhibition of sEH is therefore a therapeutic target for conditions like hypertension and inflammatory diseases.

In the synthesis of these inhibitors, a derivative of this compound, namely 2-bromomethyl-1,3-difluoro-5-isopropoxybenzene , serves as a key building block. nih.gov This intermediate is reacted with a chiral alcohol to form an ether linkage, demonstrating the utility of the this compound moiety in constructing complex molecular architectures. nih.gov The difluorinated phenyl group is introduced to improve the metabolic stability of the resulting inhibitor. nih.gov

| Intermediate | Reactant | Product Class | Therapeutic Target |

| 2-bromomethyl-1,3-difluoro-5-isopropoxybenzene | Chiral Alcohols | sEH Inhibitors | Soluble Epoxide Hydrolase |

Building Block for Aromatic Ether Derivatives

While this compound is itself an aromatic ether, its structure serves as a template for the synthesis of more complex aromatic ether derivatives. The reactivity of the aromatic ring can be exploited to introduce additional substituents, or the isopropoxy group itself can be a site of modification, although the latter is less common.

The synthesis of the aforementioned sEH inhibitors provides a clear example of how the this compound core is elaborated into a more complex aromatic ether derivative. nih.gov The initial bromination of the methyl group of a precursor, followed by substitution with an alcohol, showcases a synthetic route to more functionalized ethers. nih.gov This demonstrates that the this compound scaffold is stable to various reaction conditions, allowing for its incorporation into larger, multifunctional molecules.

Applications in the Synthesis of Advanced Research Reagents and Probes

The development of specific enzyme inhibitors, such as those for sEH, represents a key application of this compound in creating advanced research reagents. These inhibitors are crucial tools for studying the biological function of their target enzymes in both in vitro and in vivo settings.

The sEH inhibitors synthesized using a this compound derivative have demonstrated high potency, with inhibition constants in the low nanomolar to picomolar range. nih.gov Such potent and selective inhibitors are invaluable as chemical probes to investigate the physiological and pathological roles of the sEH enzyme. nih.gov For instance, they have been used to study the role of sEH in blood pressure regulation in animal models of hypertension. nih.gov

| Reagent/Probe Class | Target | Application |

| sEH Inhibitors | Soluble Epoxide Hydrolase | Probing the role of sEH in hypertension and inflammation |

Integration into Synthetic Strategies for Materials Science Research

While specific examples of the integration of this compound into materials science are not extensively documented in the surveyed literature, the properties of fluorinated aromatic compounds suggest its potential in this area.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can significantly alter its characteristics. The this compound molecule could potentially serve as a monomer or a precursor to a monomer for the synthesis of fluorinated specialty polymers. The presence of the isopropoxy group could enhance solubility and processability, while the difluoro-aromatic core would impart the desirable properties of fluoropolymers.

Fluorinated compounds are of significant interest in the field of liquid crystals due to their ability to modify the mesomorphic properties, such as the clearing point and birefringence, of the final material. The introduction of fluorine atoms can also influence the dielectric anisotropy, which is a critical parameter for display applications.

Although no specific liquid crystals derived from this compound have been reported in the reviewed literature, the general structural motif of a difluorinated benzene (B151609) ring is a common feature in many liquid crystal molecules. nih.gov The 1,3-difluoro substitution pattern, in particular, can induce a favorable dipole moment that is beneficial for creating liquid crystalline phases with specific electro-optical properties. It is plausible that this compound could be a valuable building block in the synthesis of new liquid crystalline materials.

Advanced Research Perspectives and Future Directions

Development of Novel Derivatization Strategies

The derivatization of the 1,3-difluoro-5-isopropoxybenzene scaffold is crucial for expanding its utility in the synthesis of complex target molecules. Research is focused on developing new methods to introduce a variety of functional groups onto the aromatic ring, leveraging the directing effects of the existing fluorine and isopropoxy substituents.

One promising approach involves electrophilic aromatic substitution. The fluorine atoms, being ortho, para-directing, can guide the introduction of a second substituent. jmu.edu This allows for the synthesis of a range of derivatives with tailored properties. Another key strategy is the metalation of the aromatic ring followed by quenching with various electrophiles. For instance, lithiation using reagents like n-butyllithium (n-BuLi) can create a nucleophilic site on the benzene (B151609) ring, which can then react with a wide array of electrophiles to introduce different functionalities. vanderbilt.edu

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful tool for derivatization. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the available derivatives of this compound. The development of more efficient and selective catalysts for these transformations remains an active area of research. numberanalytics.com

| Derivatization Strategy | Reagents/Catalysts | Potential Functional Groups Introduced |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |

| Metalation-Electrophile Quench | n-BuLi, various electrophiles | Alkyl, Silyl, Carboxyl |

| Transition Metal-Catalyzed Cross-Coupling | Palladium catalysts, Copper catalysts | Aryl, Vinyl, Amino, Alkoxy |

Exploration of Asymmetric Synthesis Incorporating the Compound

The synthesis of chiral molecules containing the this compound moiety is of great interest, particularly for applications in pharmaceuticals and agrochemicals. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which often exhibits significantly different biological activity compared to its mirror image.

One major avenue of exploration is the use of chiral catalysts in reactions involving this compound or its derivatives. For example, transition-metal complexes with chiral ligands can be used to catalyze asymmetric reactions such as hydrogenations, allylic alkylations, and cross-coupling reactions. nih.govbeilstein-journals.org The fluorine atoms in the substrate can influence the stereochemical outcome of these reactions through steric and electronic interactions with the catalyst. the-innovation.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a derivative of this compound to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed. Organocatalysis, which utilizes small organic molecules as catalysts, also presents a powerful strategy for the asymmetric synthesis of fluorinated compounds. chimia.ch Chiral organocatalysts can activate the substrate and control the stereochemistry of the reaction. chimia.ch

| Asymmetric Synthesis Approach | Key Features | Example Reaction Types |

| Chiral Metal Catalysis | High enantioselectivity, broad substrate scope | Asymmetric hydrogenation, Asymmetric cross-coupling |

| Chiral Auxiliaries | Covalent attachment to substrate, reliable stereocontrol | Stereoselective alkylation, Stereoselective aldol (B89426) reactions |

| Organocatalysis | Metal-free, environmentally friendly | Asymmetric Michael additions, Asymmetric fluorinations |

Interdisciplinary Research with Computational Chemistry

Computational chemistry has become an indispensable tool in understanding and predicting the properties and reactivity of molecules like this compound. Quantum-chemical calculations can provide valuable insights that complement experimental findings and guide future research.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of fluorinated aromatic compounds. mdpi.com These calculations can help rationalize the regioselectivity observed in derivatization reactions by analyzing the electron density distribution and the stability of reaction intermediates. mdpi.com For instance, computational studies have shown that fluorination can decrease the aromaticity of the benzene ring. nih.govresearchgate.net

Molecular modeling and simulations can be used to study the interactions of molecules containing the this compound core with biological targets such as enzymes and receptors. nih.gov This information is crucial for the rational design of new drugs and agrochemicals. By predicting binding affinities and modes, computational chemistry can help prioritize synthetic targets and reduce the time and cost of drug discovery. nih.gov

| Computational Method | Information Obtained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, Reaction energies, Spectroscopic properties | Predicting reactivity, Understanding reaction mechanisms |

| Molecular Docking | Binding affinity, Binding mode | Virtual screening of potential drug candidates |

| Molecular Dynamics (MD) Simulations | Conformational changes, Solvation effects | Studying protein-ligand interactions over time |

Sustainable Synthesis Approaches for Fluorinated Aromatics

The development of environmentally friendly and sustainable methods for the synthesis of fluorinated aromatic compounds is a critical area of research. Traditional fluorination methods often involve harsh reagents and produce significant amounts of waste. dovepress.com

One promising "green" approach is the use of ionic liquids as reaction media. researchgate.netresearchgate.net Ionic liquids are non-volatile solvents that can often be recycled, reducing the environmental impact of the synthesis. researchgate.net The Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, has been successfully performed in ionic liquids, offering a safer and more sustainable alternative. researchgate.netresearchgate.net

Electrochemical methods are also gaining traction as a green approach to fluorination. numberanalytics.com These methods use electricity to drive the fluorination reaction, often avoiding the need for hazardous chemical oxidants. Furthermore, the development of catalytic methods that use earth-abundant metals or are metal-free is a key goal in sustainable synthesis. acs.org Flow chemistry, where reactions are carried out in continuous-flow reactors, can also contribute to sustainability by improving safety, efficiency, and scalability. researchgate.net Researchers are also exploring enzymatic approaches, which offer high selectivity under mild conditions, as a green alternative for the synthesis of fluorinated compounds. the-innovation.orgthe-innovation.org

| Sustainable Approach | Key Advantages | Example Application |

| Ionic Liquids | Recyclable, Low vapor pressure | Balz-Schiemann reaction |

| Electrochemical Synthesis | Avoids hazardous reagents, High atom economy | Direct fluorination of aromatic rings |

| Catalysis with Earth-Abundant Metals | Lower cost, Reduced toxicity | Cross-coupling reactions |

| Flow Chemistry | Improved safety, Scalability | Continuous production of fluorinated intermediates |

| Enzymatic Synthesis | High selectivity, Mild reaction conditions | Asymmetric fluorination |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,3-Difluoro-5-isopropoxybenzene?

- Methodological Answer : Synthesis typically involves functionalizing a benzene derivative with fluorine and isopropoxy groups. For example, halogenation (e.g., iodination) of a pre-functionalized benzene ring, followed by nucleophilic substitution using isopropanol under controlled conditions. Evidence from related compounds suggests metallation (e.g., Grignard or organolithium reagents) may assist in regioselective substitution . Advanced databases like REAXYS and BKMS_METABOLIC can predict feasible routes by analyzing precursor compatibility and reaction plausibility .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Methodological Answer : Fluorinated aromatics often require stringent safety measures:

- Ventilation : Use fume hoods or closed systems to prevent inhalation of volatile compounds .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed safe limits .

- Emergency Procedures : For spills, isolate the area and use inert absorbents (e.g., vermiculite). Contaminated surfaces should be decontaminated with ethanol or specialized solvents .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection or gas chromatography paired with mass spectrometry .

- NMR Spectroscopy : Compare and NMR spectra with reference data to confirm structural integrity. For example, fluorine substituents produce distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The isopropoxy group at the 5-position creates steric hindrance, potentially slowing reactions at adjacent positions. Computational modeling (e.g., DFT) can predict steric maps to optimize reaction sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to less hindered positions. Kinetic studies under varying temperatures and catalysts (e.g., Pd/Cu systems) can elucidate regioselectivity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for fluorinated benzene derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference peer-reviewed literature, databases (e.g., PubChem, DSSTox), and experimental replicates. For example, discrepancies in boiling points may arise from measurement conditions (e.g., ambient pressure vs. vacuum distillation) .

- Standardization : Adopt IUPAC guidelines for reporting data (e.g., specifying pressure during boiling point measurements). Calibrate instruments using certified reference materials .

Q. How can researchers address challenges in NMR spectral interpretation caused by fluorine-proton coupling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.